REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[CH:11]1([NH2:14])[CH2:13][CH2:12]1>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH:14][CH:11]1[CH2:13][CH2:12]1)[C:5]#[N:6]
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Name
|
|
Quantity
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9.33 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1F
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The concentrate was purified by flash column chromatography with 96:4 hexane/ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=CC1NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |